CL264

Description

BenchChem offers high-quality CL264 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CL264 including the price, delivery time, and more detailed information at info@benchchem.com.

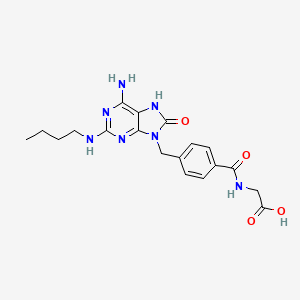

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[[6-amino-2-(butylamino)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O4/c1-2-3-8-21-18-24-15(20)14-16(25-18)26(19(30)23-14)10-11-4-6-12(7-5-11)17(29)22-9-13(27)28/h4-7H,2-3,8-10H2,1H3,(H,22,29)(H,23,30)(H,27,28)(H3,20,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJWQQWEBUICHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CL264 TLR7 Agonist: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL264 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key innate immune receptor involved in the recognition of single-stranded RNA (ssRNA) viruses.[1] As a 9-benzyl-8-hydroxyadenine derivative, CL264 effectively mimics viral ssRNA, triggering a robust downstream signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This targeted activation of TLR7 makes CL264 a valuable tool for immunological research and a potential candidate for therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy.[2] This technical guide provides a comprehensive overview of the mechanism of action of CL264, including its signaling pathway, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: TLR7 Signaling Pathway

CL264 exerts its immunostimulatory effects by selectively activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and to a lesser extent in B cells and other myeloid cells.[1] Unlike some other TLR agonists, CL264 is highly specific for TLR7 and does not stimulate TLR8, even at high concentrations.[1][2] The activation of TLR7 by CL264 initiates a signaling cascade that is exclusively dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2]

The binding of CL264 to TLR7 within the endosome induces a conformational change in the receptor, leading to its dimerization.[3][4] This dimerization facilitates the recruitment of MyD88 to the Toll/interleukin-1 receptor (TIR) domain of TLR7.[5] MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[5] Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2][5]

The IRAK1-TRAF6 complex activates two distinct downstream pathways:

-

NF-κB Pathway: Activation of TRAF6 leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory subunit IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus. In the nucleus, NF-κB induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][5]

-

Interferon Regulatory Factor (IRF) Pathway: Concurrently, a complex involving IRAK1, TRAF6, and other proteins activates interferon regulatory factor 7 (IRF7), a master regulator of type I interferon production.[2] Upon activation, IRF7 translocates to the nucleus and drives the transcription of IFN-α and IFN-β genes.[1][2]

The culmination of these signaling events is the robust secretion of type I interferons and pro-inflammatory cytokines, which orchestrate a broad antiviral and anti-tumor immune response.

Signaling Pathway Diagram

Caption: CL264-induced TLR7 signaling pathway.

Data Presentation

The following tables summarize the available quantitative data on the immunostimulatory activity of CL264. It is important to note that comprehensive dose-response data with EC50 values for primary human cells are limited in publicly available literature.

Table 1: Dose-Dependent Cytokine Induction by CL264 in a Human pDC Cell Line (CAL-1)

| CL264 Concentration (µg/mL) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IFN-β Secretion (pg/mL) |

| 0.5 | ~100 | ~50 | ~100 |

| 1.0 | ~200 | ~100 | ~200 |

| 2.5 | ~400 | ~200 | ~400 |

| 5.0 | ~600 | ~300 | ~600 |

| 10.0 | ~800 | ~400 | ~800 |

Data is estimated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CL264.

Protocol 1: Assessment of TLR7 Activation using HEK-Blue™ hTLR7 Reporter Cells

This protocol describes the use of a commercially available reporter cell line to quantify TLR7 activation by monitoring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

CL264

-

Complete DMEM medium: DMEM, 10% (v/v) heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine

-

96-well flat-bottom plates

Procedure:

-

Cell Seeding:

-

Wash HEK-Blue™ hTLR7 cells with PBS and resuspend in fresh, pre-warmed complete DMEM.

-

Seed 2 x 10^5 cells per well in a 96-well plate in a final volume of 180 µL.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare serial dilutions of CL264 in complete DMEM.

-

Add 20 µL of the CL264 dilutions to the appropriate wells. For a negative control, add 20 µL of complete DMEM.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

SEAP Detection:

-

Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions and warm to 37°C.

-

Add 180 µL of the detection medium to each well of a new 96-well plate.

-

Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.

-

Incubate for 1-3 hours at 37°C.

-

Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the mean OD for each concentration of CL264.

-

Plot the mean OD values against the corresponding CL264 concentrations to generate a dose-response curve.

-

The EC50 value can be determined from the dose-response curve.

-

Protocol 2: Measurement of Cytokine Secretion from Human PBMCs

This protocol outlines the stimulation of peripheral blood mononuclear cells (PBMCs) with CL264 and the subsequent measurement of secreted cytokines by ELISA.

Materials:

-

Ficoll-Paque PLUS

-

Human whole blood from healthy donors

-

RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

CL264

-

96-well cell culture plates

-

ELISA kits for human TNF-α, IL-6, and IFN-α

-

ELISA plate reader

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing the PBMCs.

-

Wash the PBMCs twice with PBS.

-

Resuspend the PBMCs in complete RPMI 1640 medium and count the cells.

-

-

Cell Stimulation:

-

Seed 2 x 10^5 PBMCs per well in a 96-well plate in a final volume of 180 µL.

-

Prepare serial dilutions of CL264 in complete RPMI 1640 medium.

-

Add 20 µL of the CL264 dilutions to the appropriate wells. For a negative control, add 20 µL of complete RPMI 1640 medium.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement by ELISA:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Perform the ELISA for TNF-α, IL-6, and IFN-α according to the manufacturer's instructions.

-

Read the absorbance on an ELISA plate reader.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Plot the cytokine concentrations against the corresponding CL264 concentrations to generate dose-response curves.

-

Protocol 3: Analysis of Dendritic Cell Maturation by Flow Cytometry

This protocol describes the analysis of dendritic cell (DC) maturation markers on human pDCs within a PBMC population after stimulation with CL264.

Materials:

-

Isolated human PBMCs (as in Protocol 2)

-

Complete RPMI 1640 medium

-

CL264

-

24-well cell culture plates

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against human:

-

Lineage markers (CD3, CD14, CD19, CD20, CD56) - typically in the same fluorescence channel (dump channel)

-

pDC markers: CD123, HLA-DR

-

Maturation markers: CD80, CD86

-

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Seed 2 x 10^6 PBMCs per well in a 24-well plate in a final volume of 1 mL of complete RPMI 1640 medium.

-

Add CL264 to the desired final concentration. For a negative control, add medium alone.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Staining:

-

Harvest the cells and wash them with FACS buffer.

-

Resuspend the cells in 100 µL of FACS buffer.

-

Add the antibody cocktail containing antibodies against the lineage markers, pDC markers, and maturation markers.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the pDC population by first excluding lineage-positive cells and then identifying the CD123+ and HLA-DR+ cells.

-

Within the pDC gate, analyze the expression levels (Mean Fluorescence Intensity - MFI) of the maturation markers CD80 and CD86.

-

-

Data Analysis:

-

Compare the MFI of CD80 and CD86 on pDCs from CL264-stimulated samples to the unstimulated control.

-

An increase in the MFI of CD80 and CD86 indicates DC maturation.

-

Experimental Workflow Diagram

Caption: Workflow for key in vitro experiments.

Conclusion

CL264 is a well-characterized, specific agonist of TLR7 that potently induces a type I interferon and pro-inflammatory cytokine response through the MyD88-dependent signaling pathway. Its robust and targeted immunostimulatory activity makes it an invaluable tool for studying innate immunity and a promising candidate for further therapeutic development. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the biological effects of CL264 and other TLR7 agonists. Further research focusing on the in vivo efficacy and safety of CL264 will be crucial in translating its potent immunological activity into clinical applications.

References

- 1. invivogen.com [invivogen.com]

- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]

- 4. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

CL264: A Potent and Selective TLR7 Agonist for Immune Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CL264 is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor integral to the innate immune system. As a highly selective ligand, CL264 potently activates TLR7, triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This activation of the innate immune response makes CL264 a valuable tool for research in immunology, virology, and oncology, and a potential candidate for therapeutic development as a vaccine adjuvant or immunomodulatory agent. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of CL264, including detailed experimental protocols and a visualization of its signaling pathway.

Chemical Structure and Properties

CL264, with the IUPAC name 2-((4-((6-amino-2-(butylamino)-8-hydroxy-9H-purin-9-yl)methyl)benzoyl)amino)acetic acid, is a purine derivative. Its chemical structure is characterized by a 9-substituted adenine core, a feature common to many TLR7 agonists.

Table 1: Chemical and Physical Properties of CL264

| Property | Value |

| IUPAC Name | 2-((4-((6-amino-2-(butylamino)-8-hydroxy-9H-purin-9-yl)methyl)benzoyl)amino)acetic acid |

| CAS Number | 1510712-69-2 |

| Molecular Formula | C₁₉H₂₃N₇O₄ |

| Molecular Weight | 413.43 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO. |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: TLR7 Signaling Pathway

CL264 exerts its immunostimulatory effects by selectively binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).

The formation of the TLR7-MyD88 complex initiates a downstream signaling cascade. MyD88 recruits and activates IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. The activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

The IRAK1-TRAF6 complex activates two distinct downstream pathways:

-

NF-κB Pathway: TRAF6, in concert with other factors, activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor nuclear factor-kappa B (NF-κB) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.

-

IRF7 Pathway: In pDCs, the MyD88-TRAF6-IRAK1 complex also activates Interferon Regulatory Factor 7 (IRF7). Activated IRF7 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-α.

Experimental Protocols

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of human PBMCs with CL264 to induce cytokine production.

Materials:

-

CL264

-

DMSO (cell culture grade)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human whole blood

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Centrifuge

-

CO₂ incubator (37°C, 5% CO₂)

Methodology:

-

PBMC Isolation:

-

Dilute human whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the mononuclear cell layer (buffy coat) and transfer to a new tube.

-

Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI-1640 medium.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Seeding and Stimulation:

-

Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Seed 200 µL of the cell suspension into each well of a 96-well plate.

-

Prepare a stock solution of CL264 in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL). A vehicle control (DMSO at the same final concentration) should be included.

-

Add 20 µL of the diluted CL264 or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell-free supernatant for cytokine analysis.

-

Store supernatants at -80°C until analysis.

-

Quantify cytokine levels (e.g., IFN-α, TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Conclusion

CL264 is a powerful and specific tool for the activation of the TLR7-mediated innate immune response. Its well-defined chemical structure and selective biological activity make it an invaluable reagent for researchers in various fields. The provided protocols and pathway diagrams offer a solid foundation for the successful application of CL264 in experimental settings. As research into TLR agonists continues to expand, CL264 will likely remain a key compound for elucidating the complexities of innate immunity and for the development of novel immunotherapies.

CL264: A Technical Guide for Researchers in Immunology and Drug Development

An In-Depth Examination of the Potent TLR7 Agonist in Preclinical Research

CL264, a synthetic 9-benzyl-8-hydroxyadenine derivative, has emerged as a valuable tool for researchers in immunology and drug development.[1] As a potent and specific agonist for Toll-like receptor 7 (TLR7), CL264 effectively activates the innate immune system, offering a powerful means to investigate antiviral responses, cancer immunotherapy, and vaccine adjuvant effects. This technical guide provides a comprehensive overview of CL264's mechanism of action, quantitative activity, and detailed experimental protocols for its application in research settings.

Core Mechanism of Action: TLR7-Mediated Immune Activation

CL264 exerts its immunostimulatory effects by selectively binding to and activating TLR7, an endosomal pattern recognition receptor.[1] TLR7 is primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation by CL264, TLR7 initiates a downstream signaling cascade that leads to the activation of two key transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factor (IRF).[1] This dual activation results in the robust production of type I interferons (IFN-α) and a suite of pro-inflammatory cytokines and chemokines, orchestrating a broad innate and subsequent adaptive immune response.[1]

Quantitative Assessment of CL264 Activity

The potency of CL264 in activating TLR7-mediated signaling has been quantified in various in vitro systems. The following tables summarize key quantitative data on the bioactivity of CL264.

| Cell Line | Reporter System | Readout | Effective Concentration / EC50 | Reference |

| HEK-Blue™ hTLR7 | SEAP (Secreted Embryonic Alkaline Phosphatase) | NF-κB Activation | Triggers activation at 10 ng/ml | [1] |

| HEK-Blue™ hTLR7 | SEAP | NF-κB Activation | EC50 = 0.22 nM (for a similar TLR7 agonist) | [2] |

| HEK-Dual™ hTLR7 | SEAP and Lucia Luciferase | NF-κB and IRF Activation | Activates both pathways | [1] |

Note: EC50 values can vary depending on the specific experimental conditions, cell line, and assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CL264 to assess its immunostimulatory properties.

In Vitro NF-κB Activation Assay using HEK-Blue™ TLR7 Reporter Cells

This protocol describes how to measure the activation of the NF-κB signaling pathway in response to CL264 using a commercially available reporter cell line.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

CL264

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

-

Endotoxin-free water

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.

-

On the day of the experiment, wash cells with PBS and detach them by gentle tapping of the flask. Avoid using trypsin, as it may affect cell surface receptors.

-

Resuspend the cells in fresh, pre-warmed growth medium.

-

Prepare a cell suspension of approximately 140,000 cells/ml in the test medium.

-

-

Stimulation:

-

Add 20 µl of CL264 at various concentrations (e.g., 0.1 ng/ml to 1000 ng/ml) to the wells of a 96-well plate. Include a positive control (e.g., another known TLR7 agonist) and a negative control (endotoxin-free water).

-

Add 180 µl of the HEK-Blue™ hTLR7 cell suspension (approximately 25,000 cells) to each well.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.

-

-

Detection:

-

Visually assess the color change of the HEK-Blue™ Detection medium. The activation of NF-κB leads to the secretion of SEAP, which hydrolyzes the substrate in the detection medium, resulting in a color change from pink to purple/blue.

-

Quantify the SEAP levels by measuring the absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the fold induction of NF-κB activation by normalizing the absorbance values of CL264-treated wells to the absorbance of the negative control wells.

-

Plot the dose-response curve and determine the EC50 value.

-

Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the measurement of cytokine secretion (e.g., IFN-α, TNF-α, IL-6) from human PBMCs upon stimulation with CL264.

Materials:

-

Ficoll-Paque

-

Human peripheral blood

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

CL264

-

96-well round-bottom plates

-

ELISA kits for IFN-α, TNF-α, and IL-6

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

-

Wash the isolated PBMCs twice with RPMI-1640 medium.

-

Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Stimulation:

-

Seed the PBMCs in a 96-well round-bottom plate at a density of 2 x 10⁵ cells per well in 200 µl of complete medium.

-

Add CL264 at various concentrations (e.g., 1 µg/ml, 10 µg/ml, 50 µg/ml) to the wells. Include an unstimulated control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

-

Supernatant Collection:

-

Centrifuge the plate at 1200 rpm for 5 minutes.

-

Carefully collect the cell-free supernatants and store them at -80°C until analysis.

-

-

Cytokine Quantification:

-

Measure the concentrations of IFN-α, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate bar graphs to compare the cytokine levels in CL264-stimulated samples with the unstimulated control.

-

In Vivo Vaccine Adjuvant Study in a Murine Model

This protocol provides a general framework for evaluating the adjuvant effect of CL264 in a mouse model using a DNA vaccine.

Materials:

-

BALB/c mice (6-8 weeks old)

-

DNA vaccine (e.g., pEGFP-TgIST for Toxoplasma gondii)

-

CL264

-

Saline solution

-

Syringes and needles for intramuscular injection

Procedure:

-

Animal Grouping and Immunization:

-

Divide the mice into experimental groups (e.g., DNA vaccine alone, DNA vaccine + CL264, CL264 alone, empty vector, saline control).

-

Prepare the immunization mixtures. For the adjuvant group, mix the DNA vaccine with CL264.

-

Immunize the mice intramuscularly with the respective formulations. Administer booster immunizations at specified intervals (e.g., every two weeks for a total of three immunizations).

-

-

Sample Collection:

-

Collect blood samples from the mice at different time points to measure antibody responses.

-

At the end of the experiment, sacrifice the mice and collect spleens for cellular immunity assays.

-

-

Immune Response Analysis:

-

Humoral Immunity: Measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA. The ratio of IgG2a to IgG1 can indicate the type of T-helper cell response (Th1 vs. Th2).

-

Cellular Immunity: Prepare splenocyte suspensions and re-stimulate them in vitro with the specific antigen. Measure cytokine production (e.g., IFN-γ, IL-4) in the culture supernatants by ELISA to assess the T-cell response. Analyze the proliferation of CD4+ and CD8+ T cells using flow cytometry.

-

-

Challenge Study:

-

To assess the protective efficacy, challenge the immunized mice with the pathogen of interest (e.g., Toxoplasma gondii RH strain) and monitor their survival rates.

-

-

Data Analysis:

-

Compare the antibody titers, cytokine levels, T-cell proliferation, and survival rates between the different experimental groups using appropriate statistical tests.

-

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and applications of CL264, the following diagrams, generated using the DOT language, visualize the key signaling pathway and a typical experimental workflow.

Caption: TLR7 Signaling Pathway Activated by CL264.

Caption: Experimental Workflow for CL264 Research.

References

CL264-Mediated Activation of the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activation of the Nuclear Factor-kappa B (NF-κB) pathway by CL264, a potent and specific Toll-like receptor 7 (TLR7) agonist. This document details the signaling cascade, presents quantitative data on its activation, and provides comprehensive experimental protocols for studying this pathway.

Introduction to CL264 and the NF-κB Pathway

CL264 is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Upon binding to TLR7 in the endosome of immune cells such as macrophages and dendritic cells, CL264 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.

The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Activation of the pathway leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines.

The CL264-Induced NF-κB Signaling Pathway

CL264-mediated activation of NF-κB is initiated by its binding to TLR7 within the endosomal compartment. This interaction triggers the recruitment of the adaptor protein MyD88. The subsequent signaling cascade involves the IRAK family of kinases and TRAF6, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. The release of NF-κB (typically the p50/p65 heterodimer) allows its translocation to the nucleus, where it binds to κB sites in the promoter regions of target genes, initiating their transcription.

CL264: A Comparative Analysis of its Specificity for Human versus Mouse Toll-like Receptor 7

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the specificity of the synthetic Toll-like Receptor 7 (TLR7) agonist, CL264, for the human versus the murine receptor. Toll-like receptor 7 is a key component of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds. Its activation triggers downstream signaling cascades, leading to the production of type I interferons and other pro-inflammatory cytokines, making it a compelling target for antiviral and anticancer therapies. Understanding the species-specific differences in the potency and efficacy of TLR7 agonists like CL264 is critical for the preclinical evaluation and clinical translation of novel immunomodulatory drugs. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key biological pathways and experimental workflows.

Introduction to CL264 and Toll-like Receptor 7

CL264 is a synthetic, small-molecule agonist of Toll-like Receptor 7 (TLR7). It is a potent inducer of the innate immune response, specifically activating the TLR7 pathway. TLR7, along with TLR8, is an endosomal receptor that plays a crucial role in the recognition of viral single-stranded RNA (ssRNA). Upon activation, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF7. This, in turn, results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which are essential for antiviral defense and the activation of adaptive immunity.

While both human and mouse TLR7 are activated by CL264, notable differences in potency have been observed. Furthermore, CL264 exhibits high specificity for TLR7 and does not activate the closely related TLR8 in either species. This guide will delve into these species-specific differences, providing researchers with the necessary information to design and interpret experiments accurately.

Quantitative Analysis of CL264 Specificity

The potency of CL264 in activating human and murine TLR7 can be quantified by determining its half-maximal effective concentration (EC50) in various in vitro assays. These assays typically involve reporter cell lines expressing either human or mouse TLR7, or primary immune cells isolated from either species.

Table 1: Comparative Potency of CL264 on Human vs. Mouse TLR7 (NF-κB Activation)

| Cell Line | Reporter Gene | Human TLR7 EC50 | Mouse TLR7 EC50 | Reference |

| HEK-Blue™ hTLR7 | SEAP | ~3 ng/mL - 30 ng/mL | N/A | [InvivoGen Data] |

| HEK-Blue™ mTLR7 | SEAP | N/A | ~30 ng/mL - 100 ng/mL | [InvivoGen Data] |

Note: The EC50 values are approximate and can vary depending on the specific experimental conditions, cell passage number, and reagent lots. SEAP: Secreted Embryonic Alkaline Phosphatase.

Table 2: Comparative Cytokine Production Induced by CL264 in Human and Mouse Primary Cells

| Primary Cell Type | Species | Cytokine Measured | Reported Potency | Reference |

| Plasmacytoid Dendritic Cells (pDCs) | Human | IFN-α | High | [General literature on TLR7 agonists] |

| Splenocytes | Mouse | IFN-α, IL-6, TNF-α | Moderate to High | [General literature on TLR7 agonists] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | IFN-α, IL-6, TNF-α | High | [General literature on TLR7 agonists] |

Experimental Protocols

NF-κB Reporter Assay using HEK-Blue™ TLR7 Cells

This protocol describes the use of HEK-Blue™ hTLR7 and mTLR7 cell lines (InvivoGen) to determine the EC50 of CL264. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 or mTLR7 cells

-

HEK-Blue™ Detection medium (InvivoGen)

-

CL264

-

96-well flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ TLR7 cells according to the manufacturer's instructions.

-

On the day of the assay, wash cells with PBS and detach them using a cell scraper.

-

Resuspend cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.

-

-

Ligand Preparation:

-

Prepare a serial dilution of CL264 in sterile water or an appropriate solvent, followed by a final dilution in HEK-Blue™ Detection medium. A typical concentration range to test would be from 0.1 ng/mL to 1000 ng/mL.

-

-

Assay Execution:

-

Add 20 µL of each CL264 dilution to triplicate wells of a 96-well plate.

-

Add 180 µL of the cell suspension to each well.

-

Include a negative control (medium only) and a positive control (a known TLR7 agonist at its EC100).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the SEAP reporter signal at 620-655 nm using a spectrophotometer.

-

Plot the absorbance values against the log of the CL264 concentration.

-

Determine the EC50 value using a non-linear regression analysis (four-parameter logistic curve).

-

Cytokine Profiling of Human PBMCs and Mouse Splenocytes

This protocol outlines the stimulation of primary immune cells with CL264 and subsequent measurement of cytokine production by ELISA.

3.2.1. Isolation of Human PBMCs

Materials:

-

Whole human blood collected in heparinized tubes

-

Ficoll-Paque™ PLUS

-

PBS (Phosphate-Buffered Saline)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Dilute the blood 1:1 with PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.

-

Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.

3.2.2. Isolation of Mouse Splenocytes

Materials:

-

Mouse spleen

-

RPMI 1640 medium

-

70 µm cell strainer

-

Syringe plunger

-

Red Blood Cell (RBC) Lysis Buffer

-

Centrifuge

Procedure:

-

Aseptically harvest the spleen from a mouse and place it in a petri dish containing RPMI 1640 medium.

-

Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.

-

Wash the strainer with additional RPMI 1640 medium to collect the remaining cells.

-

Centrifuge the cell suspension at 300 x g for 5-7 minutes.

-

Resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

-

Add 10 volumes of RPMI 1640 medium and centrifuge again.

-

Wash the splenocyte pellet once more with RPMI 1640 medium.

-

Resuspend the cells in complete RPMI 1640 medium and perform a cell count.

3.2.3. Cell Stimulation and Cytokine Measurement

Procedure:

-

Plate the isolated PBMCs or splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Add serial dilutions of CL264 to the wells in triplicate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Collect the culture supernatants by centrifugation.

-

Measure the concentration of desired cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Mandatory Visualizations

Signaling Pathways

Caption: TLR7 signaling pathway activated by CL264.

Experimental Workflows

Caption: Workflow for NF-κB reporter assay.

Caption: Workflow for primary cell stimulation and cytokine analysis.

Discussion and Conclusion

The data presented in this guide highlight the species-specific differences in the potency of CL264 for human and mouse TLR7. While CL264 is a specific agonist for TLR7 in both species and does not activate TLR8, it demonstrates a higher potency for human TLR7 in NF-κB reporter assays. This is a critical consideration for researchers using murine models to predict the efficacy and therapeutic window of CL264 in humans. The provided experimental protocols offer a standardized approach to quantify these differences and to further characterize the downstream functional consequences of TLR7 activation in both human and mouse immune cells. The visualization of the TLR7 signaling pathway and experimental workflows aims to provide a clear and concise overview for both experienced researchers and those new to the field. A thorough understanding of the comparative pharmacology of CL264 is essential for its continued development as a potential therapeutic agent.

The Discovery and Development of CL264: A Potent and Specific TLR7 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CL264 is a synthetic small molecule that has emerged as a potent and highly specific agonist for Toll-like receptor 7 (TLR7). As a member of the 9-benzyl-8-hydroxyadenine class of compounds, CL264 has been instrumental in the elucidation of TLR7-mediated signaling pathways and has shown potential as a powerful immune modulator. This technical guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and preclinical development of CL264, offering valuable insights for researchers and professionals in the field of immunology and drug development.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. Among them, TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating a robust antiviral and antitumor immune response. The therapeutic potential of TLR7 agonists has led to the development of several synthetic ligands, with CL264 being a notable example due to its high potency and specificity.

Discovery and Chemical Properties

CL264 is a derivative of 9-benzyl-8-hydroxyadenine, characterized by the addition of a glycine molecule to the benzyl group. While the specific initial discovery and synthesis of CL264 are not extensively detailed in publicly available literature, its development is rooted in structure-activity relationship (SAR) studies of adenine analogs as interferon inducers. Research dating back to 2003 on 9-benzyl-8-hydroxypurines identified the core structure as a promising scaffold for inducing interferon activity and highlighted the critical role of a free amino group at the 6-position for this biological effect.[1]

CL264 is specifically a 9-benzyl-8-hydroxyadenine derivative containing a glycine on the para position of the benzyl group.[2] It is a strong and specific agonist for both human and mouse TLR7, with no reported activity on the closely related TLR8.[2]

Table 1: Chemical and Physical Properties of CL264

| Property | Value |

| Chemical Name | N-(4-((6-amino-8-hydroxy-9H-purin-9-yl)methyl)benzoyl)glycine |

| Chemical Formula | C19H23N7O4 |

| Molecular Weight | 413.43 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% (commercially available) |

| Solubility | Soluble in DMSO |

Mechanism of Action

CL264 exerts its immunostimulatory effects by selectively binding to and activating TLR7 located within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.

Signaling Pathway

The binding of CL264 to TLR7 initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This, in turn, activates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6. Ultimately, this pathway culminates in the activation of two key transcription factors:

-

Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons, primarily IFN-α.

Potency and Specificity

CL264 is a highly potent TLR7 agonist. In cellular assays using HEK-Blue™ reporter cells, CL264 has been shown to trigger NF-κB activation at a concentration of 10 ng/mL.[1] A key feature of CL264 is its specificity for TLR7 over TLR8, which is advantageous for targeted immunomodulation as TLR8 activation can sometimes lead to an excessive inflammatory response.[2]

Preclinical Development

While a comprehensive, publicly available dossier on the formal preclinical development of CL264 is limited, its utility as a specific TLR7 agonist has been demonstrated in various in vitro and in vivo research models.

In Vitro Studies

CL264 has been widely used in cell-based assays to investigate TLR7 function. It effectively stimulates the production of IFN-α and other cytokines in peripheral blood mononuclear cells (PBMCs) and isolated immune cell populations.

Table 2: In Vitro Activity of CL264

| Cell Type | Assay | Endpoint | Effective Concentration |

| HEK-Blue™ hTLR7 cells | NF-κB Reporter Assay | SEAP Production | 10 ng/mL |

| Human PBMCs | Cytokine Production | IFN-α, TNF-α | Not specified in detail |

In Vivo Studies

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of CL264.

NF-κB Reporter Gene Assay in HEK-Blue™ hTLR7 Cells

Objective: To determine the potency of CL264 in activating the NF-κB signaling pathway via human TLR7.

Methodology:

-

Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of CL264 in cell culture medium.

-

Remove the culture medium from the cells and add the CL264 dilutions.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using a spectrophotometer at 620-655 nm.

Conclusion

CL264 is a valuable research tool and a potential therapeutic candidate due to its potent and specific activation of TLR7. Its well-defined mechanism of action and demonstrated in vitro and in vivo activity make it a cornerstone for studies on innate immunity and the development of novel immunotherapies. Further investigation into its comprehensive preclinical profile, including detailed pharmacokinetics and safety, will be crucial for its potential translation into clinical applications.

References

CL264: A Potent TLR7 Agonist for Immunological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CL264 is a synthetic, potent, and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. As a 9-benzyl-8-hydroxyadenine derivative, CL264 is a valuable research tool for studying antiviral and antitumor immune responses. Its specificity for TLR7, with no significant activation of the closely related TLR8, makes it a precise tool for dissecting TLR7-mediated signaling pathways and downstream immunological consequences. This guide provides a comprehensive overview of CL264, including its mechanism of action, illustrative quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

CL264 functions by binding to and activating TLR7, which is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. Upon binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of two major transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).

The activation of these transcription factors leads to the production of a wide array of pro-inflammatory cytokines and chemokines, with a hallmark being the robust induction of Type I interferons (IFN-α/β). This cytokine profile makes CL264 a powerful tool for studying immune activation, dendritic cell maturation, and the generation of adaptive immune responses.

Data Presentation

While precise quantitative data for CL264 is not extensively available in the public domain, this section provides illustrative tables based on the expected activity of a potent TLR7 agonist. These tables are intended to serve as a guide for experimental design and data interpretation.

Table 1: Illustrative Potency of CL264 in a Reporter Assay

| Cell Line | Reporter Gene | Agonist | Illustrative EC50 (ng/mL) |

| HEK-Blue™ hTLR7 | SEAP | CL264 | 10 - 50 |

| HEK-Blue™ hTLR8 | SEAP | CL264 | > 10,000 |

SEAP: Secreted Embryonic Alkaline Phosphatase

Table 2: Illustrative Cytokine Profile from Human PBMCs Stimulated with CL264

| Cytokine | Concentration (pg/mL) - 24 hours | |

| Control (Unstimulated) | CL264 (1 µg/mL) | |

| IFN-α | < 50 | 2000 - 5000 |

| TNF-α | < 20 | 500 - 1500 |

| IL-6 | < 20 | 1000 - 3000 |

| IL-12 (p70) | < 10 | 100 - 500 |

Table 3: Illustrative Upregulation of Co-stimulatory Molecules on Murine Dendritic Cells

| Cell Type | Marker | % Positive Cells (24 hours) | |

| Control (Unstimulated) | CL264 (1 µg/mL) | ||

| Bone Marrow-Derived Dendritic Cells (BMDCs) | CD86 | 10 - 20% | 60 - 80% |

| BMDCs | CD69 | 5 - 15% | 50 - 70% |

Experimental Protocols

In Vitro NF-κB Activation using HEK-Blue™ hTLR7 Cells

This protocol describes how to measure the activation of the NF-κB signaling pathway in response to CL264 using a reporter cell line.

Materials:

-

HEK-Blue™ hTLR7 cells

-

HEK-Blue™ Detection Medium

-

CL264

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)

Procedure:

-

Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of cell culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

CL264 Stimulation: Prepare serial dilutions of CL264 in cell culture medium. Add 20 µL of the CL264 dilutions to the respective wells. For a negative control, add 20 µL of medium.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate. Add 180 µL of HEK-Blue™ Detection medium to each well.

-

Readout: Incubate the plate at 37°C and monitor the color change. Measure the optical density (OD) at 620-655 nm using a microplate reader. The OD is directly proportional to the NF-κB activity.

Cytokine Induction in Murine Macrophages (RAW 264.7)

This protocol outlines the stimulation of RAW 264.7 macrophage-like cells with CL264 and subsequent measurement of TNF-α production by ELISA.

Materials:

-

RAW 264.7 cells

-

CL264

-

Lipopolysaccharide (LPS) as a positive control

-

24-well tissue culture plates

-

Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)

-

Mouse TNF-α ELISA kit

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of cell culture medium. Allow cells to adhere overnight.

-

Stimulation: Prepare dilutions of CL264 (e.g., 0.1, 1, 10 µg/mL) and LPS (100 ng/mL) in cell culture medium. Remove the old medium from the cells and replace it with 500 µL of the prepared agonist solutions. For the negative control, add fresh medium only.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until the ELISA is performed.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

Flow Cytometric Analysis of Dendritic Cell Maturation

This protocol describes the assessment of co-stimulatory molecule upregulation on murine bone marrow-derived dendritic cells (BMDCs) following CL264 stimulation.

Materials:

-

Murine bone marrow cells

-

GM-CSF

-

CL264

-

Fluorescently-conjugated antibodies (e.g., anti-CD11c, anti-MHCII, anti-CD86, anti-CD69)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Flow cytometer

Procedure:

-

BMDC Generation: Culture murine bone marrow cells in the presence of GM-CSF for 6-8 days to generate immature BMDCs.

-

Stimulation: Plate the immature BMDCs in a 6-well plate at a density of 1 x 10^6 cells/mL. Stimulate the cells with CL264 (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control.

-

Cell Staining: Harvest the cells and wash them with FACS buffer. Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers (CD11c, MHCII, CD86, CD69) for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on the CD11c+ population to identify dendritic cells and then assess the expression levels of MHCII, CD86, and CD69 to determine the maturation status.

Mandatory Visualizations

Caption: TLR7 Signaling Pathway activated by CL264.

Caption: Workflow for measuring cytokine production by ELISA.

Caption: Workflow for analyzing dendritic cell maturation.

Conclusion

CL264 is a highly effective and specific tool for the investigation of TLR7-mediated immune responses. Its ability to potently induce Type I interferons and pro-inflammatory cytokines, as well as promote the maturation of antigen-presenting cells, makes it an invaluable reagent for research in immunology, virology, and oncology. The protocols and illustrative data provided in this guide offer a framework for incorporating CL264 into a variety of experimental designs, enabling researchers to further elucidate the complex role of TLR7 in health and disease.

Methodological & Application

Application Notes and Protocols for CL264-Mediated Dendritic Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL264 is a synthetic, potent, and specific agonist for Toll-like receptor 7 (TLR7). It is a 9-benzyl-8-hydroxyadenine derivative that effectively activates TLR7 in both human and mouse cells, with no significant stimulation of TLR8.[1] TLR7, an endosomal pattern recognition receptor, plays a crucial role in the innate immune response to single-stranded viral RNA. Its activation in dendritic cells (DCs), particularly plasmacytoid dendritic cells (pDCs), initiates a signaling cascade leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, ultimately orchestrating a robust adaptive immune response.[1] These characteristics make CL264 a valuable tool for in vitro and in vivo studies related to vaccine development, cancer immunotherapy, and antiviral research.

Mechanism of Action: TLR7 Signaling Pathway

Upon endosomal uptake, CL264 binds to TLR7, triggering the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a signaling cascade that bifurcates into two main branches:

-

NF-κB and AP-1 Activation: MyD88 recruits IRAK4, IRAK1, and TRAF6, leading to the activation of the IKK complex. This results in the phosphorylation and degradation of IκB, allowing the nuclear translocation of NF-κB (p50/p65). Simultaneously, this pathway activates MAP kinases (JNK, p38), leading to the activation of the transcription factor AP-1. The activation of NF-κB and AP-1 drives the expression of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.

-

IRF7 Activation: A complex of MyD88, IRAK4, IRAK1, IKKα, and TRAF3 is formed, which activates the Interferon Regulatory Factor 7 (IRF7). Activated IRF7 translocates to the nucleus and induces the transcription of type I interferons (IFN-α and IFN-β).[1]

The coordinated production of these cytokines and interferons leads to the maturation and activation of dendritic cells, enhancing their ability to process and present antigens to T cells.[2]

References

Application Notes and Protocols for Utilizing CL264 as a Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of CL264, a potent Toll-like receptor 7 (TLR7) agonist, for its use as a vaccine adjuvant. This document details its mechanism of action, physicochemical properties, and includes exemplary protocols for its formulation, in vivo evaluation, and quality control.

Introduction to CL264

CL264 is a synthetic 9-benzyl-8-hydroxyadenine derivative that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7) in both human and murine immune cells. TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to single-stranded viral RNA. By activating TLR7, CL264 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately enhancing the adaptive immune response to co-administered antigens. This makes CL264 a promising adjuvant candidate for vaccines against a wide range of pathogens and for therapeutic cancer vaccines.

Mechanism of Action

CL264 exerts its adjuvant effect by activating the TLR7 signaling pathway within endosomes of antigen-presenting cells (APCs), such as dendritic cells (DCs) and B cells.

Signaling Pathway of CL264:

Caption: CL264 signaling pathway via TLR7 activation.

Upon binding to TLR7, CL264 induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK4, IRAK1, and TRAF6, which ultimately leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines such as IL-6 and TNF-α. Concurrently, the activation of TRAF3 leads to the phosphorylation and activation of IRF7, which drives the production of type I interferons, most notably IFN-α. This cytokine milieu promotes the maturation of dendritic cells, enhances antigen presentation, and stimulates the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity.

Physicochemical Properties and Quality Control

A thorough understanding of the physicochemical properties of CL264 is essential for its proper handling, formulation, and for ensuring the reproducibility of experimental results.

Table 1: Physicochemical Properties of CL264

| Property | Value |

| Chemical Formula | C₁₉H₂₃N₇O₄ |

| Molecular Weight | 413.43 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO |

| Purity (HPLC) | ≥95% |

| Storage | Store at -20°C, protected from light |

Quality Control:

For preclinical studies, it is imperative to ensure the quality and consistency of CL264. The following quality control parameters should be assessed for each batch:

-

Identity: Confirmed by ¹H-NMR and Mass Spectrometry to match the expected structure.

-

Purity: Determined by High-Performance Liquid Chromatography (HPLC) to be ≥95%.

-

Potency: Assessed by an in vitro cell-based assay, such as measuring NF-κB activation in a TLR7-expressing reporter cell line. The EC₅₀ should be within a predefined range.

-

Endotoxin Levels: Measured by a Limulus Amebocyte Lysate (LAL) assay to ensure low endotoxin contamination (<1 EU/mg).

-

Sterility: For in vivo studies, the final formulated adjuvant should be tested for microbial contamination.

Experimental Protocols

The following protocols are provided as examples and should be optimized for specific antigens and experimental systems.

Protocol 1: Formulation of CL264 with a Model Antigen (Ovalbumin)

This protocol describes the simple admixture of CL264 with the model protein antigen, ovalbumin (OVA).

Materials:

-

CL264 powder

-

Endotoxin-free Dimethyl Sulfoxide (DMSO)

-

Endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4

-

Ovalbumin (OVA), endotoxin-low

-

Sterile, pyrogen-free vials

Procedure:

-

Prepare a stock solution of CL264:

-

Aseptically weigh the required amount of CL264 powder.

-

Dissolve the CL264 in endotoxin-free DMSO to create a concentrated stock solution (e.g., 1 mg/mL).

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Prepare the antigen solution:

-

Dissolve the ovalbumin in endotoxin-free PBS to the desired concentration (e.g., 1 mg/mL).

-

Ensure the OVA is fully dissolved by gentle mixing.

-

-

Formulate the vaccine:

-

On the day of immunization, thaw an aliquot of the CL264 stock solution.

-

In a sterile vial, dilute the CL264 stock solution in endotoxin-free PBS to the desired final concentration for injection. Note: The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity.

-

Add the required volume of the ovalbumin solution to the diluted CL264 solution.

-

Gently mix the formulation. The final formulation is now ready for injection.

-

Experimental Workflow for Formulation:

Caption: Workflow for preparing a CL264-adjuvanted vaccine.

Protocol 2: In Vivo Evaluation of CL264 Adjuvant in a Mouse Model

This protocol outlines a typical immunization study in mice to evaluate the adjuvant effect of CL264.

Animals:

-

Female C57BL/6 mice, 6-8 weeks old.

Immunization Schedule:

-

Day 0: Prime immunization.

-

Day 14: Booster immunization.

-

Day 28: Terminal bleed and spleen collection for immunological analysis.

Procedure:

-

Animal Handling:

-

Acclimatize mice for at least one week before the start of the experiment.

-

Handle all animals in accordance with institutional guidelines.

-

-

Immunization:

-

Prepare the vaccine formulations as described in Protocol 1. A typical dose of CL264 for mice is in the range of 1-20 µg per injection, and a typical dose of ovalbumin is 10-25 µg per injection.

-

Administer a 100 µL injection via the subcutaneous (s.c.) or intramuscular (i.m.) route.

-

Include control groups: PBS alone, OVA alone, and CL264 alone.

-

-

Sample Collection:

-

At day 28, collect blood via cardiac puncture or another approved method.

-

Euthanize the mice and aseptically harvest the spleens.

-

Immunological Assays:

-

Antibody Titer Determination (ELISA):

-

Coat 96-well plates with ovalbumin (2-5 µg/mL in PBS) overnight at 4°C.

-

Wash the plates and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Serially dilute the collected sera and add to the plates. Incubate for 2 hours at room temperature.

-

Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plates and add a TMB substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff.

-

-

Cytokine Profiling (ELISPOT or Intracellular Cytokine Staining):

-

Prepare single-cell suspensions from the harvested spleens.

-

Restimulate the splenocytes in vitro with ovalbumin or specific OVA peptides for 24-72 hours.

-

Analyze the production of cytokines such as IFN-γ, IL-4, and IL-5 by ELISPOT or intracellular cytokine staining followed by flow cytometry.

-

-

T-cell Proliferation Assay:

-

Label splenocytes with a proliferation dye (e.g., CFSE) before in vitro restimulation.

-

After restimulation, analyze the dilution of the dye by flow cytometry to determine the extent of T-cell proliferation.

-

Experimental Workflow for In Vivo Evaluation:

Caption: Workflow for in vivo evaluation of CL264 adjuvant.

Data Presentation

The following tables provide examples of how to structure quantitative data from studies evaluating CL264 as a vaccine adjuvant.

Table 2: Dose-Response of CL264 on Antigen-Specific Antibody Titers

| Antigen (Dose) | CL264 Dose (µg) | Mean Anti-Antigen IgG Titer (Log₁₀) ± SEM |

| OVA (25 µg) | 0 | 2.5 ± 0.3 |

| OVA (25 µg) | 1 | 3.8 ± 0.4 |

| OVA (25 µg) | 5 | 4.5 ± 0.5 |

| OVA (25 µg) | 20 | 4.8 ± 0.4 |

Table 3: Effect of CL264 on Cytokine Production by Restimulated Splenocytes

| Treatment Group | IFN-γ (pg/mL) ± SEM | IL-4 (pg/mL) ± SEM | IL-5 (pg/mL) ± SEM |

| PBS | < 20 | < 10 | < 15 |

| OVA alone | 150 ± 35 | 80 ± 20 | 120 ± 25 |

| OVA + CL264 (10 µg) | 1200 ± 150 | 95 ± 25 | 150 ± 30 |

Conclusion

CL264 is a potent TLR7 agonist with significant potential as a vaccine adjuvant. Its ability to induce a robust Th1-biased immune response makes it particularly suitable for vaccines where cell-mediated immunity is crucial for protection. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize CL264 in their vaccine development programs. As with any adjuvant, careful dose optimization and formulation studies are essential to maximize efficacy and ensure a favorable safety profile.

Application Notes and Protocols for CL264 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL264 is a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] As a 9-benzyl-8-hydroxyadenine derivative, CL264 effectively activates TLR7 in both human and mouse cells, leading to the downstream activation of NF-κB and interferon regulatory factor (IRF) pathways.[1] This activation culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, making CL264 a valuable tool for immunostimulatory research.[1] These application notes provide a comprehensive overview of the use of CL264 in in vivo mouse studies, with a focus on its application as a vaccine adjuvant and in cancer immunotherapy. Detailed protocols and expected outcomes are presented to guide researchers in designing and executing their experiments.

Mechanism of Action and Signaling Pathway

CL264 exerts its immunostimulatory effects by specifically binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1] Unlike some other TLR agonists, CL264 does not stimulate TLR8.[1] Upon binding of CL264, TLR7 undergoes a conformational change, initiating a downstream signaling cascade that is dependent on the adaptor protein MyD88. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Subsequently, two major signaling pathways are activated:

-

NF-κB Pathway: Activation of the NF-κB pathway leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

IRF7 Pathway: The activation of IRF7 is crucial for the production of type I interferons (IFN-α and IFN-β), which play a critical role in antiviral immunity and in linking the innate and adaptive immune responses.

Data Presentation: In Vivo Mouse Studies

The following tables summarize quantitative data from representative in vivo mouse studies using CL264.

Table 1: CL264 as a Vaccine Adjuvant for a Toxoplasma gondii DNA Vaccine

| Parameter | Control Group (DNA Vaccine Alone) | CL264 Adjuvant Group (DNA Vaccine + CL264) | Reference |

| Mouse Strain | BALB/c | BALB/c | [2] |

| CL264 Dose | N/A | Not Specified | [2] |

| Administration Route | Intramuscular | Intramuscular | [2] |

| Immunization Schedule | Days 0, 14, 28 | Days 0, 14, 28 | [2] |

| Specific IgG Titer | Significantly lower than adjuvant group | Significantly higher than control | [2] |

| IgG2a/IgG1 Ratio | Lower ratio | Higher ratio, indicating a Th1-biased response | [2] |

| IFN-γ Secretion by Splenocytes | Lower levels | Significantly higher levels | [2] |

| CD4+/CD8+ T Cell Ratio | Lower ratio | Higher ratio | [2] |

| Survival after Challenge | Shorter survival time | Significantly prolonged survival time | [2] |

Table 2: CL264 in a Syngeneic Mouse Tumor Model (Hypothetical Data Based on Typical Results)

| Parameter | Vehicle Control | CL264 Treatment Group |

| Mouse Strain | C57BL/6 | C57BL/6 |

| Tumor Model | B16-F10 Melanoma (Subcutaneous) | B16-F10 Melanoma (Subcutaneous) |

| CL264 Dose | N/A | 50 µ g/mouse |

| Administration Route | Intraperitoneal | Intraperitoneal |

| Treatment Schedule | Every 3 days for 2 weeks | Every 3 days for 2 weeks |

| Tumor Volume at Day 14 (mm³) | 1500 ± 250 | 750 ± 150 |

| Tumor Growth Inhibition (%) | 0% | 50% |

| IFN-α in Serum (pg/mL) | < 20 | 500 ± 80 |

| TNF-α in Serum (pg/mL) | < 15 | 350 ± 60 |

| CD8+ T Cell Infiltration in Tumor | Low | High |

Experimental Protocols

Protocol 1: CL264 as a Vaccine Adjuvant in a DNA Vaccine Mouse Model

This protocol is adapted from a study evaluating a DNA vaccine against Toxoplasma gondii.[2]

Materials:

-

6-8 week old female BALB/c mice

-

DNA vaccine construct

-

CL264 (endotoxin-free)

-

Sterile PBS

-

Syringes and needles for intramuscular injection

-

ELISA reagents for antibody isotyping

-

Reagents for splenocyte isolation and culture

-

Flow cytometry antibodies for T cell markers (CD3, CD4, CD8)

-

Cytokine analysis kit (e.g., ELISA or CBA for IFN-γ)

-

Pathogen for challenge (e.g., Toxoplasma gondii tachyzoites)

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Group Assignment: Randomly assign mice to the control and treatment groups.

-

Immunogen Preparation:

-

Control Group: Dilute the DNA vaccine in sterile PBS to the desired concentration.

-

Treatment Group: Prepare a mixture of the DNA vaccine and CL264 in sterile PBS. The final volume for intramuscular injection is typically 50-100 µL.

-

-

Immunization:

-

On days 0, 14, and 28, anesthetize the mice and immunize them by intramuscular injection into the quadriceps muscle.

-

-

Sample Collection and Analysis:

-

Humoral Response: Collect blood via tail vein or retro-orbital bleeding at specified time points (e.g., 2 weeks after the final immunization). Separate the serum and measure antigen-specific IgG, IgG1, and IgG2a titers by ELISA.

-

Cellular Response: At the end of the immunization schedule, euthanize a subset of mice from each group and aseptically remove the spleens. Prepare single-cell suspensions of splenocytes.

-

Cytokine Production: Restimulate splenocytes in vitro with the specific antigen for 48-72 hours. Collect the supernatant and measure IFN-γ levels by ELISA.

-

T Cell Phenotyping: Stain splenocytes with fluorescently labeled antibodies against CD3, CD4, and CD8 and analyze the proportions of different T cell populations by flow cytometry.

-

-

-

Pathogen Challenge: Two weeks after the final immunization, challenge the remaining mice with a lethal dose of the pathogen (e.g., intraperitoneal injection of T. gondii tachyzoites).

-

Survival Monitoring: Monitor the mice daily for signs of morbidity and mortality and record the survival time for each mouse.

Protocol 2: Evaluation of CL264 Antitumor Efficacy in a Syngeneic Mouse Model

This protocol describes a general workflow for assessing the antitumor effects of CL264 in a subcutaneous tumor model.

Materials:

-

6-8 week old immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., B16-F10 melanoma)

-

CL264 (endotoxin-free)

-

Sterile PBS or other appropriate vehicle

-

Syringes and needles for subcutaneous and/or intraperitoneal injections

-

Calipers for tumor measurement

-

Reagents for serum cytokine analysis (e.g., ELISA or Luminex)

-

Reagents for tumor dissociation and immune cell analysis (flow cytometry or immunohistochemistry)

Procedure:

-

Tumor Cell Culture: Culture the tumor cells in appropriate media and ensure they are in the logarithmic growth phase before implantation.

-

Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

-

Control Group: Administer the vehicle (e.g., sterile PBS) according to the same schedule and route as the treatment group.

-

Treatment Group: Administer CL264 at the desired dose (e.g., 10-100 µ g/mouse ) via the chosen route (e.g., intraperitoneal or subcutaneous injection). The treatment schedule can vary (e.g., every 2-3 days for a specified period).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume throughout the experiment.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Record survival data.

-

-

Mechanistic Studies (at the end of the experiment):

-

Collect blood to measure systemic cytokine levels (e.g., IFN-α, TNF-α).

-

Excise tumors and prepare single-cell suspensions to analyze the infiltration of immune cells (e.g., CD8+ T cells, NK cells, dendritic cells) by flow cytometry or perform immunohistochemistry on tumor sections.

-

Conclusion

CL264 is a versatile and potent TLR7 agonist for in vivo mouse studies. Its ability to robustly stimulate the innate immune system makes it a valuable tool for enhancing vaccine efficacy and for developing novel cancer immunotherapies. The protocols and data presented here provide a foundation for researchers to effectively utilize CL264 in their preclinical research. Careful dose-response studies and detailed immunological analyses are recommended to optimize the use of CL264 for specific applications.

References

Application Notes and Protocols: CL264 Stimulation of RAW 264.7 Macrophages

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stimulation of RAW 264.7 macrophages with CL264, a specific Toll-like receptor 7 (TLR7) agonist. It includes summaries of expected quantitative data, detailed experimental methodologies, and diagrams of the key signaling pathways involved.

Introduction

RAW 264.7 is a murine macrophage-like cell line widely used in immunological research to study macrophage activation, inflammatory responses, and signal transduction. CL264 is a synthetic, specific agonist for TLR7, a member of the Toll-like receptor family that recognizes single-stranded RNA viruses. Stimulation of RAW 264.7 cells with CL264 induces a pro-inflammatory response characterized by the production of cytokines and chemokines, and the activation of downstream signaling pathways. This model is valuable for studying TLR7-mediated immune responses and for the development of novel immunomodulatory drugs.

Data Presentation

The stimulation of RAW 264.7 macrophages with CL264 results in a dose- and time-dependent induction of various inflammatory mediators. The following tables summarize the expected quantitative outcomes based on existing literature.

Table 1: Cytokine and Chemokine Production by CL264-Stimulated RAW 264.7 Macrophages

| Cytokine/Chemokine | Typical Concentration Range | Time Point of Peak Production | Assay Method |

| TNF-α | 100 - 1500 pg/mL | 4 - 8 hours | ELISA |

| IL-6 | 500 - 5000 pg/mL | 12 - 24 hours | ELISA |

| IL-10 | 50 - 300 pg/mL | 12 - 24 hours | ELISA |

| IL-12p40 | 100 - 800 pg/mL | 12 - 24 hours | ELISA |

| CCL2 (MCP-1) | 1000 - 10000 pg/mL | 12 - 24 hours | ELISA |

Note: The exact concentrations can vary depending on the specific experimental conditions, including cell density, CL264 concentration, and incubation time.

Table 2: Activation of Key Signaling Proteins in CL264-Stimulated RAW 264.7 Macrophages

| Protein (Phosphorylated Form) | Peak Activation Time | Fold Increase (vs. Control) | Detection Method |

| p-ERK1/2 | 5 - 30 minutes | 2 - 5 fold | Western Blot |